N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is used as a raw material in the synthesis of various compounds, including anticancer agents and anti-atherosclerotic agents .Molecular Structure Analysis
Thiophene has the molecular formula C4H4S and a molecular mass of 84.14 g/mol . It is considered to be a structural alert .Chemical Reactions Analysis
Thiophene and its derivatives are used in a variety of chemical reactions. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical and Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
In Vitro Inhibition of Carbonic Anhydrase Isoenzymes :
- Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide, showing significant in vitro inhibition of human carbonic anhydrase isoenzymes I and II, with better efficacy than the control compound acetazolamide (Büyükkıdan et al., 2017).
Antibacterial Activity :
- Azab et al. (2013) explored novel heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. They found that eight compounds exhibited high antibacterial activities (Azab et al., 2013).
Potential Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities :
- Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a sulfonamide, and evaluated them for various activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV. They found that some derivatives, particularly compound 1a, showed promising results in these areas (Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Evaluation :
- Ghorab et al. (2015) conducted a study on novel series of sulfonamide derivatives, revealing their potent in vitro anticancer activity against human tumor liver cell line (HEPG-2) and their potential as radiosensitizers (Ghorab et al., 2015).
Antimicrobial Activity :
- Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and evaluated them for potential antibacterial and antifungal activities, showing significant results against specific bacterial and fungal strains (Sowmya et al., 2018).
Design and Synthesis of Novel Antioxidants :
- Aziz et al. (2021) designed novel 1H-3-Indolyl derivatives paired with pyrazole, aiming to create high-efficiency antioxidants. They achieved promising results, especially with candidate 10 showing higher antioxidant activity than ascorbic acid (Aziz et al., 2021).
Mechanism of Action
While the mechanism of action can vary depending on the specific derivative and its application, thiophene derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Future Directions
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c17-21(18,13-4-2-10-20-13)14-6-8-16-7-5-11(15-16)12-3-1-9-19-12/h1-5,7,9-10,14H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXMHNDYSILLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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